(5E)-5-(3-furylmethylene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a methylidene group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of furan-3-carbaldehyde with 1-(4-methylphenyl)-1,3-diazine-2,4,6-trione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Researchers are also investigating its potential as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in its observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
Compared to these similar compounds, (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of a furan ring and a diazinane trione core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H12N2O4 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
(5E)-5-(furan-3-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O4/c1-10-2-4-12(5-3-10)18-15(20)13(14(19)17-16(18)21)8-11-6-7-22-9-11/h2-9H,1H3,(H,17,19,21)/b13-8+ |
InChI Key |
SBMGYJWFXRUVER-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=COC=C3)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=COC=C3)C(=O)NC2=O |
Origin of Product |
United States |
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